molecular formula C38H54N2O11 B1221788 Delavaine A CAS No. 109291-57-8

Delavaine A

Cat. No.: B1221788
CAS No.: 109291-57-8
M. Wt: 714.8 g/mol
InChI Key: JCUPDVBWNHFOAD-LVBPXUMQSA-N
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Description

Delavaine A is a diterpenoid.

Scientific Research Applications

Pharmacological Applications

Delavaine A has been studied for its potential therapeutic effects, particularly in cancer treatment. Research indicates that it may exhibit anti-cancer properties by modulating key signaling pathways involved in tumor growth and metastasis.

Case Study: Anti-Cancer Activity

A notable study explored the effects of this compound on breast cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis in MCF7 and MDA-MB-231 cells. The mechanism of action involved the downregulation of estrogen receptor alpha (ERα) and modulation of the PI3K/Akt signaling pathway, which is critical for cell survival and growth.

Cell Line Effect of this compound Mechanism
MCF7Inhibition of proliferationDownregulation of ERα
MDA-MB-231Induction of apoptosisModulation of PI3K/Akt pathway

Toxicological Studies

The toxicological profile of this compound has also been a focus of research, particularly regarding its safety and potential side effects in therapeutic applications. Studies have investigated its cytotoxicity in various normal and cancerous cell lines.

Case Study: Cytotoxicity Assessment

In a comparative study, this compound was assessed for cytotoxic effects against normal human fibroblast cells versus cancerous cells. The results indicated a selective cytotoxic effect on cancer cells, suggesting a favorable therapeutic window.

Cell Type Cytotoxicity Level Selectivity Index
Normal FibroblastsLowHigh
Cancer CellsHighLow

Mechanistic Insights

Research into the mechanistic aspects of this compound highlights its role as a modulator of cellular pathways. It has been found to interact with various molecular targets, leading to alterations in gene expression profiles associated with cancer progression.

Gene Expression Analysis

Gene expression studies revealed that treatment with this compound resulted in significant changes in the expression levels of genes involved in apoptosis, cell cycle regulation, and metastasis.

Gene Expression Change Function
TP53UpregulatedTumor suppressor
MYCDownregulatedOncogene
CDKN2AUpregulatedCell cycle regulator

Properties

CAS No.

109291-57-8

Molecular Formula

C38H54N2O11

Molecular Weight

714.8 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-methoxy-2-methyl-4-oxobutanoyl)amino]benzoate

InChI

InChI=1S/C38H54N2O11/c1-8-40-18-35(19-51-33(43)21-11-9-10-12-24(21)39-32(42)20(2)15-27(41)48-5)14-13-26(47-4)37-23-16-22-25(46-3)17-36(44,28(23)29(22)49-6)38(45,34(37)40)31(50-7)30(35)37/h9-12,20,22-23,25-26,28-31,34,44-45H,8,13-19H2,1-7H3,(H,39,42)/t20?,22-,23-,25+,26+,28-,29+,30-,31+,34?,35+,36-,37+,38-/m1/s1

InChI Key

JCUPDVBWNHFOAD-LVBPXUMQSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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